molecular formula C8H7FN2O6S B1446983 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride CAS No. 1803592-27-9

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride

Cat. No. B1446983
M. Wt: 278.22 g/mol
InChI Key: FWYRGPZHJPEYBJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1803592-27-9 . It has a molecular weight of 278.22 . The IUPAC name for this compound is 2,4-dimethyl-3,5-dinitrobenzenesulfonyl fluoride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride is 1S/C8H7FN2O6S/c1-4-6 (10 (12)13)3-7 (18 (9,16)17)5 (2)8 (4)11 (14)15/h3H,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride is a powder that is stored at room temperature . Its molecular weight is 278.22 .

Scientific Research Applications

Aromatic Substitutions and Kinetics

Research indicates that derivatives of dinitrobenzene, like 2,4-dinitrophenyl malonate, can be formed rapidly in dimethyl sulfoxide solvent. This reaction involves nucleophile substitution and is useful in studying the kinetics and mechanism of such substitutions in aromatic compounds (Leffek & Tremaine, 1973).

Interactions with Hydroxide Ion

The interactions of various dinitrobenzenes, including similar compounds to 2,4-dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride, with hydroxide ions in aqueous dimethyl sulfoxide have been studied. These studies are significant for understanding the behavior of these compounds in different chemical environments (Hasegawa & Abe, 1972).

Chemical Modification Studies

1-fluoro-2,4-dinitrobenzene, a related compound, has been used in the chemical modification of enzymes like thymidylate synthetase. This type of research is crucial for understanding enzyme mechanisms and for potential applications in biotechnology (Munroe & Dunlap, 1982).

Fluorination Studies

Studies have also been conducted on the fluorination of various halobenzenes, including those similar to 2,4-dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride. This research helps in understanding the reactivity and potential applications of fluorinated aromatic compounds (Finger, Dickerson & Shiley, 1972).

Inhibition Studies

Research on fluorinated nitrobenzenes, closely related to 2,4-dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride, has shown that they can inhibit certain cellular functions in polymorphonuclear leukocytes. This could have implications for understanding the biological activity of these compounds (Elferink & Deierkauf, 1984).

Applications in Lithium Batteries

A fluorinated macrocyclic organodisulfide, synthesized from a compound similar to 2,4-dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride, has shown potential as a cathode material for lithium organic batteries, indicating the potential use of such compounds in energy storage technologies (Pan et al., 2022).

Safety And Hazards

For safety information and potential hazards associated with 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2,4-dimethyl-3,5-dinitrobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O6S/c1-4-6(10(12)13)3-7(18(9,16)17)5(2)8(4)11(14)15/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYRGPZHJPEYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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